2-Nitro-5-amino-3-(acetyl-amino)-4-methylbenzoic acid
Description
The exact mass of the compound 3-(acetylamino)-5-amino-4-methyl-2-nitrobenzoic acid is 253.06987046 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-acetamido-5-amino-4-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-4-7(11)3-6(10(15)16)9(13(17)18)8(4)12-5(2)14/h3H,11H2,1-2H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNIDUYZBWBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397490 | |
| Record name | 2-NITRO-5-AMINO-3-(ACETYL-AMINO)-4-METHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-35-6 | |
| Record name | 2-NITRO-5-AMINO-3-(ACETYL-AMINO)-4-METHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Nitro-5-amino-3-(acetyl-amino)-4-methylbenzoic acid (commonly referred to as a derivative of para-aminobenzoic acid) is an organic compound characterized by its complex structure, which includes a nitro group, an amino group, and an acetylamino group attached to a methylbenzoic acid backbone. This unique arrangement of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 253.214 g/mol. The presence of the nitro group (–NO), amino group (–NH), and acetylamino group (–NHCOCH) enhances its reactivity and potential interactions with biological targets.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or protein function, although further studies are necessary to elucidate the exact pathways involved.
- Antitumor Activity : Preliminary data suggest that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has been noted for potential anti-inflammatory effects, possibly through the modulation of inflammatory cytokines or inhibition of key enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure-activity relationship. The presence of the nitro group is crucial for its antimicrobial activity, while the amino and acetylamino groups may enhance its interaction with biological targets, improving its efficacy .
Research Findings
A summary of key research findings related to the biological activities of this compound is presented in the following table:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Modulation of cytokines | |
| Interaction with proteins | Binding affinity studies |
Case Studies
Several case studies have explored the potential applications of this compound in clinical settings:
- Antimicrobial Efficacy : A study assessing its efficacy against multi-drug resistant bacteria demonstrated that the compound could inhibit growth at concentrations lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that this compound could significantly reduce cell viability compared to untreated controls, indicating promising anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
